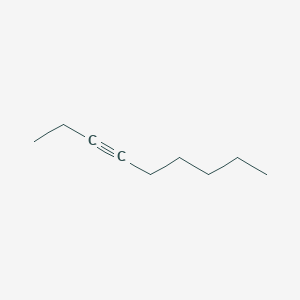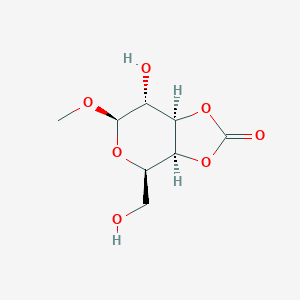
4,4'-Dibromo-octafluorobifenilo
Descripción general
Descripción
4,4’-Dibromooctafluorobiphenyl is an organic compound with the molecular formula C₁₂Br₂F₈. It is a derivative of biphenyl, where the hydrogen atoms at the 4 and 4’ positions are replaced by bromine atoms, and the hydrogen atoms at the 2, 2’, 3, 3’, 5, 5’, 6, and 6’ positions are replaced by fluorine atoms. This compound is known for its high stability and resistance to chemical reactions due to the presence of multiple halogen atoms.
Aplicaciones Científicas De Investigación
4,4’-Dibromooctafluorobiphenyl has several applications in scientific research:
Material Science: The compound is studied for its potential use in the development of advanced materials due to its high stability and unique electronic properties.
Environmental Studies: It is used in the screening of brominated flame retardants and phenolic endocrine disruptors in environmental samples.
Mecanismo De Acción
Pharmacokinetics
The compound’s lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 4,4’-Dibromooctafluorobiphenyl’s action are currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4,4’-Dibromooctafluorobiphenyl. For instance, the compound is insoluble in water, which could affect its distribution and availability in aquatic environments . Furthermore, the compound is likely combustible, suggesting that it could degrade under high temperatures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,4’-Dibromooctafluorobiphenyl can be synthesized through the bromination of octafluorobiphenyl. The reaction typically involves the use of bromine or a bromine-containing reagent in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of 4,4’-Dibromooctafluorobiphenyl may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial production .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Dibromooctafluorobiphenyl is relatively unreactive due to the presence of multiple halogen atoms. it can undergo certain types of reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles in the presence of a suitable catalyst.
Lithiation Reactions: The compound can undergo lithiation with n-butyllithium to form 4,4’-dilithiooctafluorobiphenyl and 4-lithio-4’-bromooctafluorobiphenyl.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, amines, and thiolates.
Catalysts: Catalysts such as palladium or nickel complexes are often used to facilitate substitution reactions.
Lithiation: n-Butyllithium is commonly used for lithiation reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of octafluorobiphenyl can be formed.
Lithiation Products: The primary products of lithiation are 4,4’-dilithiooctafluorobiphenyl and 4-lithio-4’-bromooctafluorobiphenyl.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dibromobiphenyl: Similar to 4,4’-Dibromooctafluorobiphenyl but lacks the fluorine atoms, making it more reactive.
4-Bromo-4’-fluorobiphenyl: Contains fewer halogen atoms, resulting in different reactivity and stability profiles.
Uniqueness
4,4’-Dibromooctafluorobiphenyl is unique due to the presence of both bromine and fluorine atoms, which confer high stability and resistance to chemical reactions. This makes it particularly useful in applications requiring inert and persistent compounds .
Propiedades
IUPAC Name |
1-bromo-4-(4-bromo-2,3,5,6-tetrafluorophenyl)-2,3,5,6-tetrafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12Br2F8/c13-3-9(19)5(15)1(6(16)10(3)20)2-7(17)11(21)4(14)12(22)8(2)18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLMNFVUNLCJJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)Br)F)F)C2=C(C(=C(C(=C2F)F)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12Br2F8 | |
| Record name | 4,4'-DIBROMOOCTAFLUOROBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20125 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074873 | |
| Record name | 4,4'-Dibromo-2,2',3,3',5,5',6,6'-octafluorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
4,4'-dibromooctafluorobiphenyl is a colorless oily liquid. | |
| Record name | 4,4'-DIBROMOOCTAFLUOROBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20125 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
10386-84-2 | |
| Record name | 4,4'-DIBROMOOCTAFLUOROBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20125 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4,4′-Dibromooctafluorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10386-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Dibromo-2,2',3,3',5,5',6,6'-octafluorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010386842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10386-84-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96908 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Dibromo-2,2',3,3',5,5',6,6'-octafluorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-dibromo-2,2',3,3',5,5',6,6'-octafluoro-1,1'-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.758 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-Dibromo-2,2',3,3',5,5',6,6'-octafluorobiphenyl | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW5TAH388K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 4,4'-dibromooctafluorobiphenyl be used to create bimetallic palladium complexes? What are the potential applications of such complexes?
A1: Yes, 4,4'-dibromooctafluorobiphenyl can react with palladium complexes to form bimetallic palladium complexes with a bridging octafluorobiphenyl ligand. [] For example, reacting trans-[PdEt2L2] (L = PMe3 or PEt3) with 4,4'-dibromooctafluorobiphenyl produces trans,trans-[L2BrPd(C6F4C6F4)PdBrL2]. [] These bimetallic complexes are of interest for their potential applications in catalysis, particularly in cross-coupling reactions where the fluorinated biphenyl bridge can influence reactivity and selectivity. Further research exploring the catalytic activity of these complexes would be valuable.
Q2: How does 4,4'-dibromooctafluorobiphenyl contribute to the synthesis of iminoacylpalladium complexes?
A2: The palladium complex derived from 4,4'-dibromooctafluorobiphenyl, specifically trans,trans-[(Me3P)2BrPdC6H4C6H4PdBr(PMe3)2], can undergo insertion reactions with isocyanides. [] This reaction forms iminoacylpalladium complexes with the general formula trans,trans-[(Me3P)2BrPdC(NR′)C6H4C6H4C(NR′)PdBr(PMe3)2], where R' can be various groups like tert-butyl, cyclohexyl, or phenyl. [] This synthetic route highlights the versatility of 4,4'-dibromooctafluorobiphenyl as a building block in organometallic chemistry.
Q3: Has 4,4'-dibromooctafluorobiphenyl been used in analytical chemistry applications?
A3: While not directly utilized in the provided research, 4,4'-dibromooctafluorobiphenyl's structural analog, 4,4′-dibromooctafluorobiphenyl, has been employed as an internal standard in gas chromatography with electron capture detection (GC-ECD). [] This technique is particularly useful for analyzing chlorinated acid herbicides in water samples. The use of an internal standard like 4,4′-dibromooctafluorobiphenyl improves the accuracy and reliability of the analytical method by correcting for variations during sample preparation and analysis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol](/img/structure/B165670.png)
